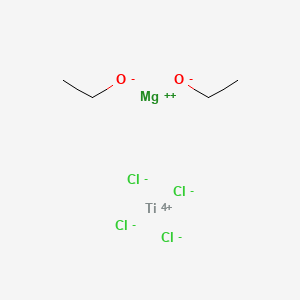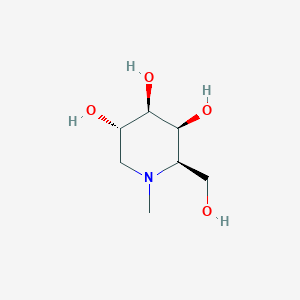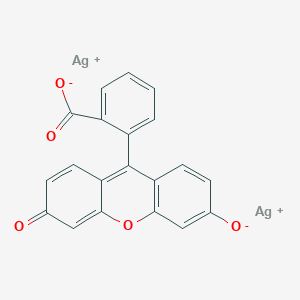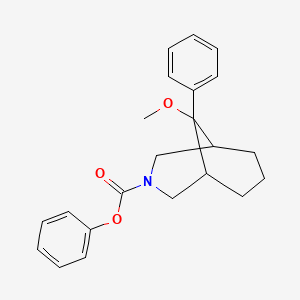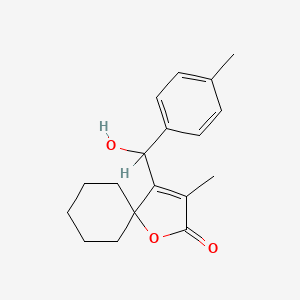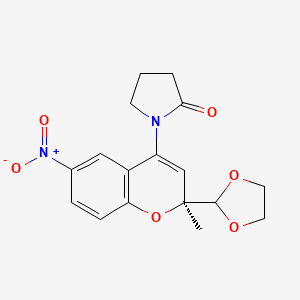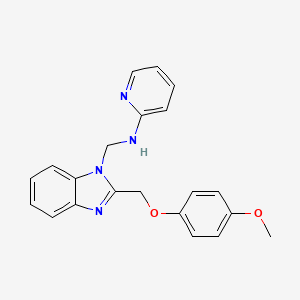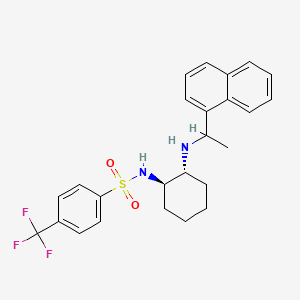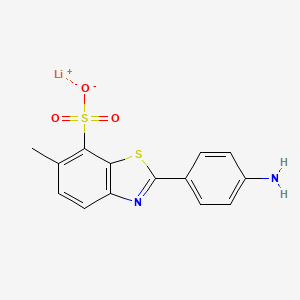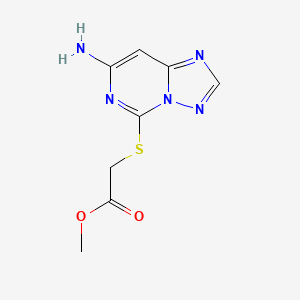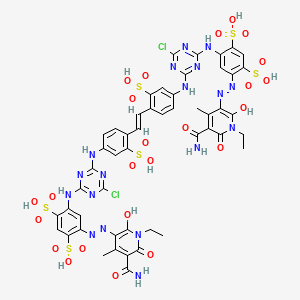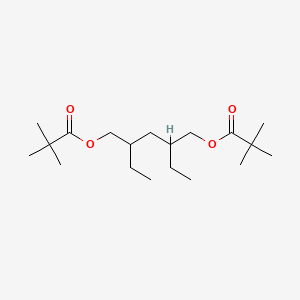
Diethylpentanediol dineopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylpentanediol dineopentanoate is a chemical compound with the molecular formula C19H36O4. It is an ester derived from diethylpentanediol and neopentanoic acid. This compound is primarily used in cosmetic formulations due to its properties as a hair conditioning and skin conditioning agent .
Vorbereitungsmethoden
The synthesis of diethylpentanediol dineopentanoate involves the esterification of diethylpentanediol with neopentanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Diethylpentanediol dineopentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield diethylpentanediol and neopentanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethylpentanediol dineopentanoate has several scientific research applications:
Cosmetic Industry: It is used as a hair conditioning and skin conditioning agent, providing softness, shine, and volume to hair and maintaining skin in good condition.
Material Science: The compound’s properties make it suitable for use in the formulation of various materials, including polymers and coatings.
Pharmaceuticals: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of diethylpentanediol dineopentanoate in cosmetic formulations involves its ability to form a thin film on the surface of hair and skin. This film provides a protective barrier, reducing moisture loss and enhancing the overall appearance and feel of hair and skin. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Diethylpentanediol dineopentanoate can be compared with other similar compounds such as:
- Trimethyl Pentanyl Diisobutyrate
- Butylene Glycol Dicaprylate/Dicaprate
- Butylene Glycol Diisononanoate
These compounds share similar ester structures and are used in cosmetic formulations for their conditioning properties. this compound is unique in its specific combination of diethylpentanediol and neopentanoic acid, which imparts distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
762268-78-0 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
[4-(2,2-dimethylpropanoyloxymethyl)-2-ethylhexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H36O4/c1-9-14(12-22-16(20)18(3,4)5)11-15(10-2)13-23-17(21)19(6,7)8/h14-15H,9-13H2,1-8H3 |
InChI-Schlüssel |
NEOSCXSMCDEQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)COC(=O)C(C)(C)C)COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


